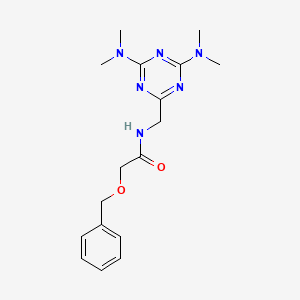

2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(24)12-25-11-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOVBQJRMCCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)COCC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyloxyacetic acid with 4,6-bis(dimethylamino)-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The triazine ring can be reduced under specific conditions to yield a dihydrotriazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the triazine ring produces dihydrotriazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with triazine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 4,6-bis(dimethylamino)-1,3,5-triazine have shown promise as inhibitors of DNA synthesis in cancer cells. Studies have demonstrated that modifications at the N-positions can enhance selectivity and potency against specific tumor types .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens. Its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes .

- Anti-inflammatory Effects : Some studies have reported that triazine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The incorporation of the benzyloxy group may enhance these effects by improving interaction with biological targets .

Agricultural Science Applications

- Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Research has focused on its efficacy against agricultural pests, including insects and fungal pathogens. Preliminary studies indicate that it may act as an effective biocontrol agent by inhibiting key enzymes involved in pest metabolism .

- Plant Growth Regulation : There is evidence that certain triazine derivatives can influence plant growth by altering hormonal pathways. This could lead to enhanced crop yields and resilience against environmental stressors .

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties such as thermal stability and chemical resistance. Its ability to participate in cross-linking reactions makes it suitable for creating advanced materials used in coatings and adhesives .

- Nanotechnology : Due to its unique chemical properties, 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide can be utilized in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for applications in targeted therapy .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of triazine derivatives showed that modifications at the benzyloxy position significantly increased activity against breast cancer cell lines compared to unmodified compounds. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Agricultural Application

Research evaluating the pesticidal properties of similar triazine compounds revealed significant mortality rates in target insect populations when exposed to synthesized formulations containing 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide. These findings suggest a viable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazine ring can act as a binding site for various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and applications of compounds analogous to the target molecule:

Physicochemical and Electronic Properties

- The benzyloxy group elevates logP values compared to styryl or chlorophenoxy analogs, suggesting improved membrane permeability .

- Styryl-Substituted Analog () : The styryl group introduces π-conjugation, altering frontier molecular orbitals (HOMO-LUMO gaps) and reactivity, as demonstrated by DFT studies .

- Halogenated Analog (): The 2,4-dichlorophenoxy group increases molecular weight (445.3 g/mol) and lipophilicity, which may enhance binding to hydrophobic targets but reduce aqueous solubility .

Biological Activity

The compound 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide , also known by its CAS number 132353-23-2, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.233 g/mol. The structure features a benzyloxy group and a triazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.233 g/mol |

| LogP | 1.108 |

| PSA | 83.43 Ų |

Antitumor Activity

Research indicates that compounds similar to 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that triazine derivatives can inhibit various kinases involved in cancer progression, suggesting that this compound may also act as a kinase inhibitor.

Case Study: Kinase Inhibition

In a study focused on small molecule kinase inhibitors, compounds with similar structures demonstrated potent inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. The selectivity of these compounds for specific kinases led to reduced side effects compared to broader-spectrum inhibitors .

The proposed mechanism involves the interaction of the compound with ATP-binding sites of kinases, leading to the inhibition of their activity. This is crucial in cancer therapy as dysregulated kinase activity is often implicated in tumor growth and metastasis.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the efficacy of 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide . Preliminary results indicate that the compound exhibits moderate to high cytotoxic effects against breast and lung cancer cell lines .

Absorption and Distribution

The LogP value suggests moderate lipophilicity, which may facilitate absorption across biological membranes. However, detailed pharmacokinetic studies are necessary to fully understand its bioavailability.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. Current literature indicates that while some triazine derivatives show promise as therapeutic agents, they may also exhibit toxic effects at higher concentrations . Further studies are needed to establish safe dosage levels.

Q & A

Q. What are the critical steps in synthesizing 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

- Triazine core preparation : Formation of the 1,3,5-triazine ring via nucleophilic substitution, using dimethylamine under reflux conditions.

- Benzyloxy-acetamide coupling : Introduction of the benzyloxy and acetamide groups via alkylation or amidation reactions.

- Purification : Column chromatography or recrystallization to isolate the product. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Use of K₂CO₃ or NaH to enhance reaction rates .

- Temperature control : Maintaining 60–80°C during coupling steps to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm) and benzyloxy protons (δ ~4.5–5.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 380.4 for C₂₀H₂₄N₆O₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

- LogP : Predicted logP ~1.2 (via computational tools) suggests moderate lipophilicity, necessitating DMSO or ethanol for dissolution .

- pH sensitivity : The triazine ring’s basicity (pKa ~4.5–5.0) requires buffered solutions (pH 6–8) to prevent degradation .

- Thermal stability : Decomposes above 200°C; store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from:

- Assay conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) may alter triazine reactivity .

- Cell line specificity : Differential expression of target enzymes (e.g., kinases) in HeLa vs. HEK293 cells . Resolution strategies :

- Dose-response standardization : Use IC₅₀ values normalized to control compounds .

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .

Q. What experimental designs are recommended to study the compound’s mechanism of action in enzyme inhibition?

- Kinetic studies : Measure initial reaction rates under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Docking simulations : Use molecular modeling (AutoDock Vina) to predict binding interactions with the triazine core and target active sites .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .

Q. How can researchers address low reproducibility in synthetic yields during scale-up?

Common issues include:

- Intermediate instability : Protect reactive intermediates (e.g., chloroacetamide) with drying tubes or nitrogen atmospheres .

- Purification losses : Replace column chromatography with recrystallization (ethanol/water) for higher recovery .

- Batch variability : Use statistical tools (e.g., Design of Experiments, DoE) to optimize solvent ratios and stirring rates .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks, and how can these artifacts be mitigated?

- Solvent impurities : Residual DMSO-d₆ (δ ~2.5 ppm) or water (δ ~1.5 ppm) may appear; ensure thorough drying .

- Diastereomer formation : Chiral centers in the triazine ring can lead to splitting; use chiral columns or enantiopure precursors .

- Recommendation : Acquire 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

Methodological Guidance

Q. What in silico tools are effective for predicting the compound’s ADMET properties?

- ADMET Prediction :

| Property | Tool | Predicted Value |

|---|---|---|

| LogP | ChemAxon | 1.3 |

| HIA | SwissADME | 85% |

| CYP2D6 inhibition | admetSAR | Moderate (IC₅₀ = 4.2 µM) |

- Validation : Cross-check with experimental Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.